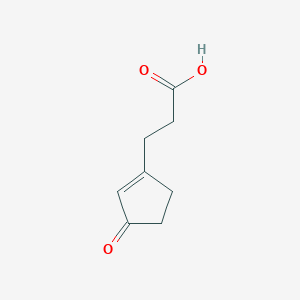

3-(3-Oxocyclopent-1-en-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Oxocyclopent-1-en-1-yl)propanoic acid: is a chemical compound known for its unique structure and properties. It is a derivative of cyclopentenone and is characterized by the presence of a propanoic acid group attached to a cyclopentene ring with an oxo group at the 3-position. This compound has been isolated from various natural sources, including strains of the fungus Trichoderma sp. . It exhibits significant biological activity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclodehydration of precursor compounds using aqueous potassium hydroxide or potassium t-butoxide . The reaction conditions typically involve heating the reaction mixture to facilitate the formation of the desired cyclopentenone structure.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and cyclodehydration reactions can be applied on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted cyclopentenone derivatives.

Scientific Research Applications

Chemistry: 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further chemical modifications.

Biology: The compound has shown antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus cereus . This makes it a potential candidate for developing new antibacterial agents.

Medicine: Research into the medicinal properties of this compound is ongoing

Industry: In the industrial sector, the compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its reactivity and versatility make it valuable in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid involves its interaction with biological targets, leading to its antibacterial effects. The compound likely interferes with essential bacterial processes, such as cell wall synthesis or protein function, resulting in the inhibition of bacterial growth . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

- 3-(2-Oxo-3-cyclohexen-1-yl)propanoic acid

- 3-(2,4-Dimethyl-5-oxocyclopent-1-enyl)propionic acid

- 3-Pyridinepropionic acid

Comparison: 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid is unique due to its specific structure, which includes a cyclopentene ring with an oxo group at the 3-position. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, 3-(2-Oxo-3-cyclohexen-1-yl)propanoic acid has a cyclohexene ring instead of a cyclopentene ring, leading to different reactivity and applications.

Biological Activity

3-(3-Oxocyclopent-1-en-1-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C8H10O3

- Molecular Weight : 154.163 g/mol

- CAS Number : 920760-26-5

The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. Research indicates that it may act as a bioisostere for carboxylic acids, which are known for their significant role in drug design. The cyclopentane moiety allows for unique interactions that can enhance potency and selectivity in biological assays.

1. Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various assays. For instance, its derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

3. Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer cells (MCF-7). The IC50 values observed in these studies suggest that the compound could be developed into a chemotherapeutic agent.

Study on Cyclopentane Derivatives

A study evaluated the biological activity of various cyclopentane derivatives, including this compound. The results indicated that these compounds exhibited significant binding affinity to thromboxane-A2 receptors, which are associated with vascular functions and inflammation. The derivatives were found to have comparable or superior activity compared to traditional carboxylic acid analogs .

In Vivo Toxicity Assessment

In toxicity studies, propanoic acid derivatives were administered to animal models to assess their safety profile. The LD50 values indicated moderate toxicity levels, with specific observations of gastrointestinal irritation and liver congestion at higher doses . These findings underscore the importance of careful dosage management in therapeutic applications.

Properties

CAS No. |

920760-26-5 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

3-(3-oxocyclopenten-1-yl)propanoic acid |

InChI |

InChI=1S/C8H10O3/c9-7-3-1-6(5-7)2-4-8(10)11/h5H,1-4H2,(H,10,11) |

InChI Key |

OMYHDCWZPFZMSM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C=C1CCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.